
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family Indoles are significant in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with acetic acid and sodium nitrite in water at temperatures between 12-20°C. This is followed by the reaction of dimedone with zinc in water at 60°C, leading to the formation of ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .
Scientific Research Applications
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound and its derivatives are being explored for their potential therapeutic applications, including antiviral and anticancer treatments.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The specific pathways and targets depend on the particular derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-: This compound shares a similar indole structure but with different substituents.
4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole: Another related compound with a similar core structure but different functional groups.
Uniqueness
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-11(2)3-7-9(8(13)4-11)6(5-12-7)10(14)15/h5,12H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
SVLWNWVSYJUJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CN2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


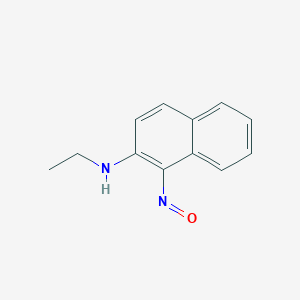
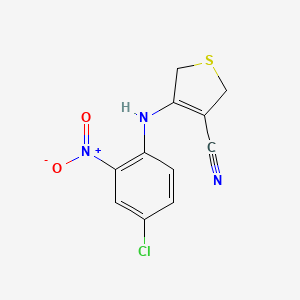
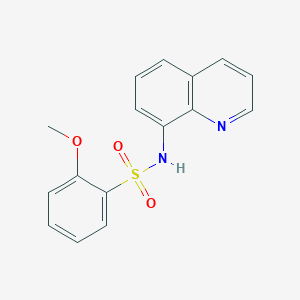

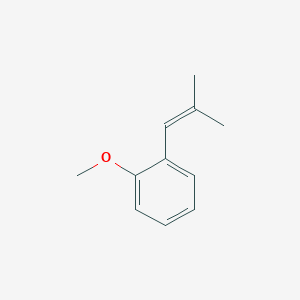
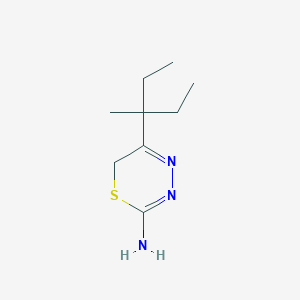
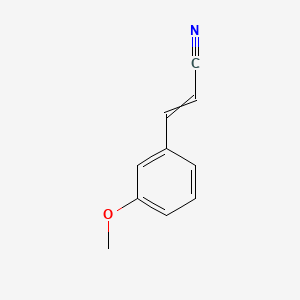
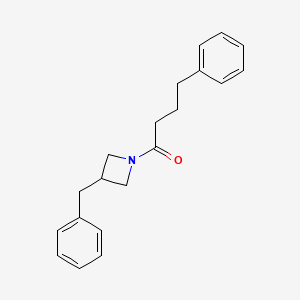
![Ethanamine, 2-[bis(4-fluorophenyl)methoxy]-, hydrochloride](/img/structure/B8658037.png)
![5,6-Dihydrofuro[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B8658038.png)
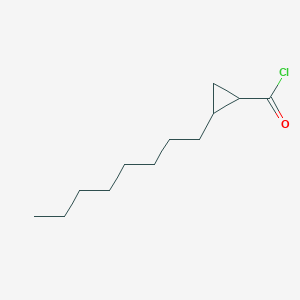
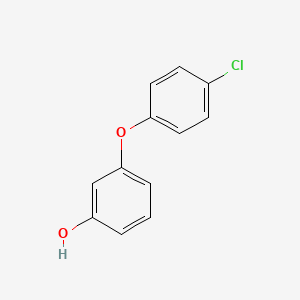
![4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B8658056.png)
![1-(2-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8658059.png)
